2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide
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Overview
Description
2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chloroacetamide group attached to an indole ring, which is further substituted with an ethyl group at the nitrogen atom.
Mechanism of Action
Target of Action
The compound 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide, being an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have shown significant clinical and biological applications .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Pharmacokinetics
For instance, the selective CYP11B2 inhibitor LCI699, an indole derivative, has been studied in human clinical trials .
Result of Action
Indole derivatives have been reported to exhibit a range of biological effects due to their interaction with various cellular targets .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Environmental factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.
Preparation Methods
The synthesis of 2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethyl-1H-indole, which can be synthesized from indole through alkylation with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Intermediate: The 1-ethyl-1H-indole is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the intermediate this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The indole ring can undergo oxidation reactions to form oxindole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine derivative.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex indole derivatives with potential biological activities.
Comparison with Similar Compounds
2-chloro-N-[(1-ethyl-1H-indol-2-yl)methyl]acetamide can be compared with other indole derivatives to highlight its uniqueness:
Properties
IUPAC Name |
2-chloro-N-[(1-ethylindol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-2-16-11(9-15-13(17)8-14)7-10-5-3-4-6-12(10)16/h3-7H,2,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAAZTGSQWMLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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